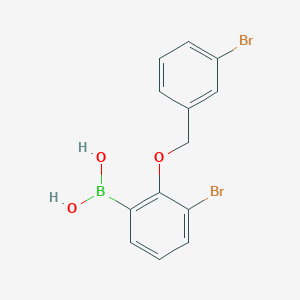

(3-溴-2-((3-溴苯甲基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, and have applications in the synthesis of biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then acidic hydrolysis . Although the specific synthesis of "(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid" is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures. X-ray analyses have shown that functionalized 2-formylphenylboronic acids can rearrange to form cyclic oxaborole derivatives, with the structure depending on the substituents present. For instance, a planar open form can be observed with a hydrogen-bonded carbonyl group, while a twisted conformer may show a weak carbonyl–boron interaction . These structural variations can significantly influence the reactivity and properties of the boronic acid derivatives.

Chemical Reactions Analysis

Boronic acids are pivotal in various chemical reactions. They participate in Pd^0-catalyzed cross-coupling reactions with aryl bromides to yield unsymmetrical biphenyls and terphenyls . Additionally, they are involved in the halodeboronation process, where aryl boronic acids are transformed into aryl bromides or chlorides under certain conditions . The coupling reaction of aryl bromides with arylboronic acids, catalyzed by palladium complexes, involves the formation of a palladium(II) intermediate with a coordinated boron anion, which is crucial for the transmetallation step .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, 3-bromophenylboronic acid has been studied using various experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, electronic transitions, and molecular orbitals of the compound. The molecular electrostatic potential surface (MEPs) and thermodynamic properties can also be determined, which are essential for understanding the reactivity and stability of the compound .

科学研究应用

合成和交叉偶联反应

(3-溴-2-((3-溴苯甲基)氧基)苯基)硼酸和类似化合物在合成和交叉偶联反应中具有重要的应用。例如,硼酸广泛用于铃木交叉偶联反应,这对于构建具有生物活性的化合物和药物至关重要 (Szumigala 等人,2004 年)。此类反应针对聚苄基的合成进行了优化,展示了创建复杂分子结构的潜力 (Klärner & Greiner, 1998)。

传感器开发和分析化学

在分析化学中,硼酸的衍生物(如本例中的衍生物)被用于开发传感器。例如,已经创建了硼酸功能化的纳米粒子用于光学纳米传感器以检测碳水化合物,展示了它们在生物医学诊断中的潜力 (Cannizzo 等人,2005 年)。此外,苯基硼酸((3-溴-2-((3-溴苯甲基)氧基)苯基)硼酸属于此类)用于糖识别,因为它们能够与侧二醇结合,这一特性是葡萄糖传感材料中的重要工具 (Mu 等人,2012 年)。

材料科学和纳米技术

这些硼酸还在材料科学中找到了应用。已经证明了它们将亲水性聚合物主链锚定到石墨烯或碳纳米管等疏水表面上的能力。此特性对于构建具有先进光学和电子特性的材料非常重要 (Mu 等人,2012 年)。

属性

IUPAC Name |

[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHGYXQGYSJMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBr2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584551 |

Source

|

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

849062-27-7 |

Source

|

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。